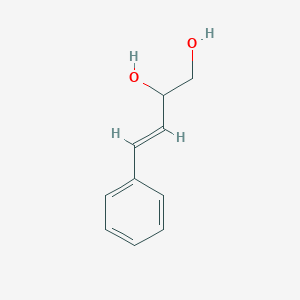
(E)-4-phenylbut-3-ene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-phenylbut-3-ene-1,2-diol is an organic compound characterized by a phenyl group attached to a butene chain with two hydroxyl groups at the first and second positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-phenylbut-3-ene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-phenylbut-3-en-2-one.
Reduction: The 4-phenylbut-3-en-2-one is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-phenylbut-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: 4-phenylbut-3-en-2-one.
Reduction: 4-phenylbutane-1,2-diol.
Substitution: 4-phenylbut-3-ene-1,2-dichloride.
Applications De Recherche Scientifique
(E)-4-phenylbut-3-ene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-4-phenylbut-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl group provides additional stability and potential for π-π interactions with aromatic systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-phenylbut-3-en-2-one: A precursor in the synthesis of (E)-4-phenylbut-3-ene-1,2-diol.
4-phenylbutane-1,2-diol: A reduced form of the compound.
4-phenylbut-3-ene-1,2-dichloride: A substituted derivative.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a phenyl group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
(E)-4-phenylbut-3-ene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7,10-12H,8H2/b7-6+ |
Clé InChI |
NIKBSMYNKTUHIF-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(CO)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13597072.png)



![Imidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B13597095.png)





